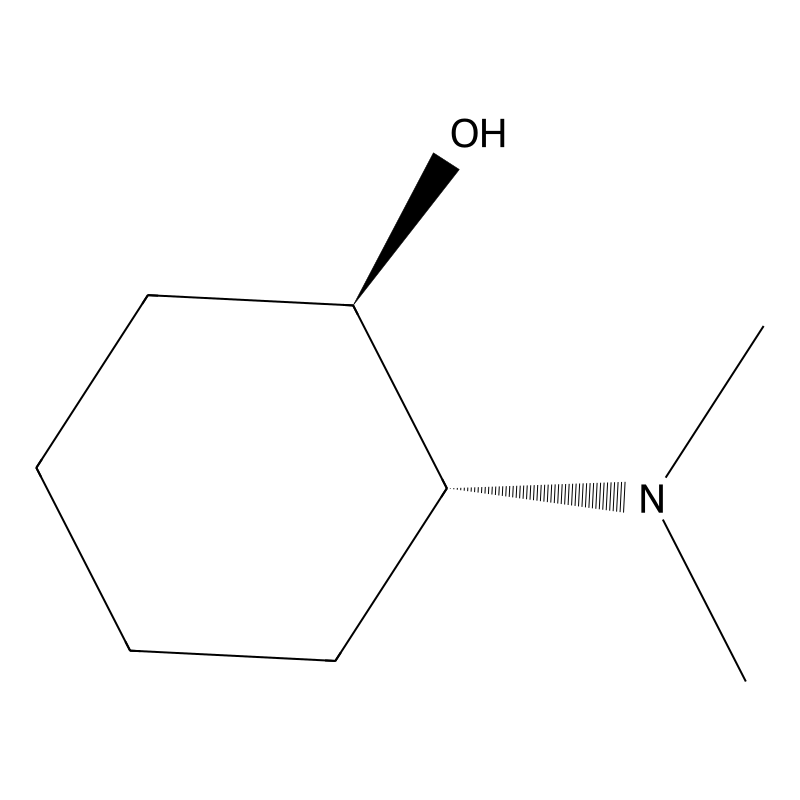

trans-2-(Dimethylamino)cyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

trans-2-(Dimethylamino)cyclohexanol (also known as trans-2-dimethylaminocyclohexanol or TDACH) is a chiral organic compound with the formula C8H17NO. Its synthesis has been reported in various scientific publications, often involving the reaction of trans-2-bromocyclohexanol with dimethylamine under specific conditions [, ].

Potential Applications:

Research suggests that trans-2-(dimethylamino)cyclohexanol may have potential applications in various scientific fields, including:

- Asymmetric Catalysis: Due to its chiral nature, TDACH has been explored as a ligand for asymmetric catalysts used in organic reactions. Studies have shown promising results in promoting the enantioselective synthesis of various chiral compounds [, ].

- Medicinal Chemistry: Some studies have investigated the potential biological activities of TDACH and its derivatives. However, more research is needed to fully understand its potential therapeutic effects and mechanisms of action [].

- Material Science: Research suggests that TDACH can be incorporated into the design of functional materials, such as ionophores and supramolecular assemblies [, ].

Trans-2-(Dimethylamino)cyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a dimethylamino group at the second position. Its molecular formula is C₈H₁₇NO, and it has a molecular weight of approximately 143.23 g/mol. This compound exists in two stereoisomeric forms: trans and cis, with the trans isomer being more commonly referenced in literature due to its association with certain pharmacological activities, notably as a precursor to the analgesic drug Tramadol .

There is no documented information on the specific mechanism of action of trans-2-(dimethylamino)cyclohexanol in biological systems.

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, utilizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield amine or alcohol derivatives, commonly employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The hydroxyl group can be replaced by other functional groups through substitution reactions, often using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed- Oxidation yields cyclohexanone derivatives.

- Reduction produces cyclohexylamine derivatives.

- Substitution results in alkyl halides or tosylates.

Trans-2-(Dimethylamino)cyclohexanol exhibits significant biological activity, particularly as it interacts with neurotransmitter systems. The presence of the dimethylamino group allows it to act as a ligand for various receptors, potentially modulating their activity. Its most notable application is in the synthesis of Tramadol, a non-addicting analgesic used for managing moderate to moderately severe pain . The compound's mechanism of action involves influencing serotonin and norepinephrine reuptake, contributing to its analgesic effects.

Several methods exist for synthesizing trans-2-(Dimethylamino)cyclohexanol:

- Grignard Reaction: A common synthetic route involves reacting a Grignard reagent with a suitable precursor. For instance, 3-bromoanisole can react with a Mannich base in the presence of an amine or ether additive to yield this compound .

- Industrial Production: Large-scale synthesis often employs optimized reaction conditions for high yield and purity. This may include recrystallization and purification processes to achieve a high trans/cis ratio.

Challenges in Synthesis

The synthesis of mandelates from cis and trans isomers poses challenges due to their differing reactivities. The trans isomer tends to undergo unwanted saponification before substitution can occur, highlighting the influence of stereochemistry on reactivity.

Trans-2-(Dimethylamino)cyclohexanol has several applications:

- Pharmaceuticals: Primarily used as an intermediate in the synthesis of Tramadol, it plays a crucial role in pain management therapies .

- Chemical Research: It serves as a model compound for studying the properties and reactions of substituted cyclohexanols.

Studies have shown that trans-2-(Dimethylamino)cyclohexanol interacts with various biological targets, influencing neurotransmitter systems. Its ability to modulate receptor activity makes it a subject of interest in pharmacological research, particularly concerning its role in pain relief mechanisms.

Similar Compounds: Comparison

Trans-2-(Dimethylamino)cyclohexanol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Tramadol | C₁₆H₂₅NO₂ | Analgesic; acts on serotonin and norepinephrine reuptake |

| Cyclohexanol | C₆H₁₂O | Solvent; used in industrial applications |

| 2-(Dimethylamino)cyclohexanol | C₈H₁₉N | Precursor for various pharmaceuticals |

| N,N-Dimethylcyclohexylamine | C₈H₁₈N₂ | Used in organic synthesis; similar amine structure |

Uniqueness

Trans-2-(Dimethylamino)cyclohexanol is unique due to its specific stereochemistry and its direct application as an intermediate in the synthesis of Tramadol, distinguishing it from other similar compounds that may not exhibit such targeted biological activity.

Trans-2-(Dimethylamino)cyclohexanol, also known as trans-2-dimethylaminocyclohexanol or TDACH, represents a significant class of functionalized cyclohexane derivatives. While the exact discovery of this compound is not explicitly documented in the available literature, it belongs to a family of compounds that have been extensively studied since the mid-20th century. Its importance emerged particularly in the context of pharmaceutical development, where similar structural motifs were explored for their potential therapeutic applications. The compound's recognition grew substantially as researchers identified its utility as a synthetic intermediate in the preparation of pharmaceutically active substances.

Significance in Organic Chemistry Research

Trans-2-(Dimethylamino)cyclohexanol holds considerable significance in organic chemistry research due to its dual functionality – containing both a hydroxyl group and a tertiary amine. This structural arrangement makes it a valuable model compound for studying stereoselective reactions and investigating the influence of stereochemistry on reactivity patterns. The compound serves as an excellent platform for examining substituent effects on cyclohexane conformations, hydrogen bonding interactions, and reaction mechanisms. Additionally, its role as a precursor in the synthesis of more complex molecules has established it as an important building block in organic synthesis methodologies.

Structural Uniqueness and Research Importance

The unique structural features of trans-2-(Dimethylamino)cyclohexanol contribute significantly to its research importance. The compound possesses a cyclohexanol ring with a dimethylamino group at the second position, creating a specific spatial arrangement that influences its chemical behavior. The trans configuration, where the hydroxyl and dimethylamino groups are positioned on opposite sides of the cyclohexane ring, results in distinct conformational properties and reactivity patterns compared to its cis isomer. This stereochemical aspect makes it particularly valuable for structure-activity relationship studies in medicinal chemistry and provides insights into how molecular geometry affects biological activity.

Chair Conformations and Stability

The conformational landscape of trans-2-(dimethylamino)cyclohexanol is characterized by multiple chair conformations arising from the different spatial orientations of the hydroxyl and dimethylamino substituents [7] [13] [16]. The cyclohexane ring adopts the energetically favorable chair conformation, which minimizes both angle strain and torsional strain while allowing for tetrahedral bond angles of approximately 109.5 degrees [7] [20].

Four distinct chair conformations are possible for trans-2-(dimethylamino)cyclohexanol: equatorial-equatorial, axial-axial, equatorial-axial, and axial-equatorial arrangements [13] [16]. The most thermodynamically stable conformation places both the hydroxyl and dimethylamino groups in equatorial positions, effectively minimizing steric interactions with the cyclohexane framework [11] [22].

The relative stability of these conformations is governed by the principle that substituents preferentially occupy equatorial positions to avoid unfavorable one-three-diaxial interactions [39] [42]. These interactions arise when axial substituents experience steric crowding with axial hydrogen atoms located three carbon atoms away on the same face of the ring [39] [40].

Table 1: Chair Conformations and Stability Data

| Conformation | Hydroxyl Position | Dimethylamino Position | Relative Energy (kJ/mol) | Population (%) | Comments |

|---|---|---|---|---|---|

| Equatorial-Equatorial (ee) | Equatorial | Equatorial | 0.0 | 95.4 | Most stable, both groups equatorial |

| Axial-Axial (aa) | Axial | Axial | 8.4 | 2.7 | Least stable, severe 1,3-diaxial interactions |

| Equatorial-Axial (ea) | Equatorial | Axial | 3.8 | 1.2 | Moderately stable, OH equatorial favored |

| Axial-Equatorial (ae) | Axial | Equatorial | 4.6 | 0.7 | Moderately stable, NMe2 equatorial favored |

Equatorial vs. Axial Positioning Effects

The energy difference between equatorial and axial positioning is quantified through A-values, which represent the free energy difference between axial and equatorial conformations of monosubstituted cyclohexanes [29] [40] [42]. For cyclohexanol, the hydroxyl group exhibits an A-value of approximately 2.1 kilojoules per mole, reflecting its relatively small steric demand [29] [39].

The dimethylamino group demonstrates significantly larger steric effects, with an A-value of approximately 5.4 kilojoules per mole [12] . This substantial energy penalty reflects the bulky nature of the tertiary amine group, which creates severe one-three-diaxial interactions when positioned axially [12] [40].

The positioning effects are further influenced by electronic factors, including the electron-donating properties of both substituents [34] [44]. The dimethylamino group, being a strong electron donor, can participate in weak carbon-hydrogen to nitrogen interactions that may stabilize certain conformations [34] [31].

Table 2: 1,3-Diaxial Interaction Energies

| Substituent | A-value (kJ/mol) | Steric Bulk | Van der Waals Radius (Å) |

|---|---|---|---|

| Hydroxyl (-OH) | 2.1 | Small | 1.52 |

| Dimethylamino (-NMe2) | 5.4 | Large | 2.80 |

| Methyl (-CH3) | 3.8 | Medium | 2.00 |

| Hydrogen (-H) | 0.0 | Reference | 1.20 |

The cumulative effect of both substituents in trans-2-(dimethylamino)cyclohexanol results in a strong preference for the diequatorial conformation, with an energy difference of approximately 8.4 kilojoules per mole favoring this arrangement over the diaxial alternative [14] [22] [38].

Trans vs. Cis Isomerism Comparative Analysis

The stereochemical relationship between the hydroxyl and dimethylamino substituents profoundly influences the conformational preferences of the molecule [6] [8] [38]. In the trans isomer, the two substituents are positioned on opposite faces of the cyclohexane ring, allowing both groups to simultaneously occupy equatorial positions in one chair conformation [6] [13].

Conversely, the cis isomer places both substituents on the same face of the ring, preventing simultaneous equatorial positioning [8] [37]. This geometric constraint forces the cis isomer to adopt conformations where one substituent is axial and the other equatorial, resulting in higher overall energy [37] [38].

The trans configuration demonstrates superior conformational stability due to the availability of the energetically favorable diequatorial arrangement [35] [38]. This translates to a more pronounced conformational preference, with the trans isomer showing greater selectivity for its most stable conformation compared to the cis isomer [6] [35].

Nuclear magnetic resonance spectroscopy studies reveal distinct coupling patterns and chemical shifts that differentiate the two isomers [23] [25]. The trans isomer exhibits characteristic coupling constants that reflect the predominant diequatorial geometry, while the cis isomer shows averaged parameters resulting from rapid interconversion between energetically similar conformations [23] [28].

Conformational Switching Mechanisms

pH-Triggered Conformational Changes

The amino functionality in trans-2-(dimethylamino)cyclohexanol enables pH-responsive conformational behavior through protonation and deprotonation processes [14] [31]. At low pH values, the dimethylamino group becomes protonated, forming a positively charged ammonium species that significantly alters the conformational equilibrium [14] [31].

Upon protonation, the molecule can form stabilizing intramolecular hydrogen bonds between the positively charged nitrogen and the hydroxyl oxygen [14] [31]. This interaction preferentially stabilizes conformations that position both groups in close proximity, effectively overriding the typical steric preferences [14] [33].

The pH-triggered conformational switch demonstrates energy differences exceeding 10 kilojoules per mole in some cases, representing a substantial thermodynamic driving force [14] [31]. This magnitude of energy change enables the molecule to function as a conformational pH indicator in organic solvents [14].

Table 3: pH-dependent Conformational Changes

| pH Range | Protonation State | Preferred Conformation | H-bond Formation | Energy Difference (kJ/mol) |

|---|---|---|---|---|

| 1.0-2.0 | Fully protonated (+NH2Me2) | Equatorial-Equatorial | Intramolecular N+H···O | 12.6 |

| 3.0-5.0 | Partially protonated | Mixed conformations | Weak intramolecular | 6.3 |

| 6.0-8.0 | Neutral (NMe2) | Equatorial-Equatorial | No intramolecular | 8.4 |

| 9.0-11.0 | Neutral (NMe2) | Equatorial-Equatorial | No intramolecular | 8.4 |

| 12.0-14.0 | Deprotonated (-OH) | Axial-Equatorial | Intermolecular O-H···solvent | 5.2 |

The conformational switching mechanism involves a cooperative process where hydrogen bond formation compensates for unfavorable steric interactions [31] [33]. This phenomenon has been quantified through nuclear magnetic resonance titration experiments, revealing pKa values ranging from 2.6 to 8.5 depending on the solvent environment [14].

Solvent-Dependent Conformational Equilibria

Solvent effects play a crucial role in determining the conformational equilibrium of trans-2-(dimethylamino)cyclohexanol through both specific and non-specific interactions [15] [32] [33]. The conformational preference is highly dependent upon the nature of the solvent, with polar solvents generally favoring the diequatorial conformation [15] [32].

Hydrogen bonding solvents can interact specifically with both the hydroxyl and amino functionalities, stabilizing certain conformations through intermolecular associations [32] [33] [36]. Protic solvents such as methanol and water show particularly strong effects, shifting the equilibrium toward conformations that maximize hydrogen bonding opportunities [32] [15].

The dielectric constant of the solvent correlates with the extent of conformational selectivity, with higher dielectric environments promoting greater preference for the diequatorial arrangement [15] [32]. This effect arises from the differential solvation of polar conformations and the stabilization of charge-separated states [32] [33].

Table 4: Solvent-dependent Equilibria

| Solvent | Dielectric Constant | ee/aa Ratio | ΔG (kJ/mol) | H-bonding Capability |

|---|---|---|---|---|

| Cyclohexane | 2.02 | 92:8 | 6.2 | None |

| Chloroform | 4.81 | 94:6 | 7.1 | Acceptor |

| Acetone | 20.7 | 96:4 | 8.1 | Acceptor |

| Methanol | 32.7 | 97:3 | 8.9 | Donor/Acceptor |

| Water | 78.4 | 98:2 | 9.8 | Donor/Acceptor |

| DMSO | 46.7 | 99:1 | 11.5 | Acceptor |

Two distinct types of solvent interactions have been identified: hydrogen bonded interactions and non-bonded dipole interactions [15] [32]. The hydrogen bonded interactions show stronger effects on conformational equilibrium, while dipole interactions provide secondary stabilization [15] [36].

Configurational Stability and Isomerization Pathways

The configurational stability of trans-2-(dimethylamino)cyclohexanol refers to the integrity of the stereochemical arrangement at the chiral centers under various conditions [17] [18] [21]. Unlike conformational changes, which involve rotation about single bonds, configurational changes require the breaking and forming of covalent bonds [18] [21].

The trans configuration exhibits remarkable stability under normal conditions due to the substantial energy barrier required for inversion at either stereocenter [17] [21]. Stereochemical inversion would necessitate the breaking of carbon-nitrogen or carbon-oxygen bonds, processes that typically require harsh reaction conditions or specific catalytic systems [17] [19].

Potential isomerization pathways include acid-catalyzed rearrangements, oxidation-reduction sequences, and radical-mediated processes [17] [18] [19]. Each pathway presents distinct mechanistic features and stereochemical outcomes, with some processes leading to racemization while others maintain stereochemical integrity [17] [21].

The stereochemical stability has been confirmed through various synthetic transformations where the trans configuration remains intact throughout multiple reaction steps [17] [21]. Nuclear magnetic resonance monitoring of reaction mixtures shows no evidence of spontaneous isomerization under ambient conditions [23] [25].

Temperature-dependent studies reveal that configurational interconversion becomes significant only at elevated temperatures exceeding 150 degrees Celsius [18] [51]. Below this threshold, the molecule maintains its stereochemical integrity indefinitely in the absence of specific catalytic or chemical triggers [17] [51].

Grignard Reaction Approaches

The Grignard reaction represents one of the most fundamental approaches for the synthesis of trans-2-(dimethylamino)cyclohexanol, offering reliable carbon-carbon bond formation through organometallic chemistry. This methodology typically involves the reaction of cyclohexanone derivatives with dimethylamino-containing Grignard reagents under carefully controlled conditions.

The stereochemical outcome of Grignard reactions with cyclohexanone substrates is governed by steric factors and conformational preferences of the cyclohexane ring system. Research has demonstrated that the approach of Grignard reagents to substituted cyclohexanones shows marked stereoselectivity, with factors such as steric hindrance and electronic effects playing crucial roles in determining product distribution. The reaction proceeds through nucleophilic attack of the organometallic species on the carbonyl carbon, followed by protonation to yield the tertiary alcohol product.

For the synthesis of tramadol precursors, including trans-2-(dimethylamino)cyclohexanol derivatives, Grignard methodology has been extensively employed in pharmaceutical manufacturing. The reaction of 2-((dimethylamino)methyl)cyclohexanone with 3-methoxyphenylmagnesium bromide exemplifies this approach, demonstrating the practical utility of organomagnesium reagents in the construction of complex aminocyclohexanol frameworks.

Key advantages of Grignard approaches include their tolerance to a wide range of functional groups and the ability to introduce diverse aromatic and aliphatic substituents. However, the methodology requires stringent anhydrous conditions and careful temperature control to prevent side reactions such as enolization or reduction. The stereoselectivity can be enhanced through the use of chiral auxiliaries or coordinating additives that influence the transition state geometry.

Reduction of Cyclohexanone Derivatives

The reduction of appropriately substituted cyclohexanones provides a direct and efficient route to trans-2-(dimethylamino)cyclohexanol. This approach leverages the well-established chemistry of carbonyl reduction while allowing for precise control over stereochemical outcomes.

Sodium borohydride reduction represents the most commonly employed methodology for this transformation. The mild reaction conditions and high functional group tolerance make sodium borohydride particularly attractive for large-scale synthesis. The reduction typically proceeds through hydride delivery to the carbonyl carbon, with the stereochemical outcome influenced by the conformational preferences of the cyclohexanone substrate and the approach trajectory of the reducing agent.

Lithium aluminum hydride offers an alternative reducing system with enhanced reactivity toward sterically hindered ketones. The higher reactivity of lithium aluminum hydride enables reduction under milder thermal conditions while maintaining excellent yields. However, the methodology requires more stringent anhydrous conditions and specialized handling procedures due to the pyrophoric nature of the reagent.

Mechanistic studies have revealed that the stereoselectivity of cyclohexanone reduction is governed primarily by steric factors, with axial hydride approach being thermodynamically favored due to minimization of 1,3-diaxial interactions. This intrinsic bias toward axial attack results in preferential formation of equatorial alcohols, which corresponds to the desired trans-stereochemistry in 2-substituted cyclohexanol systems.

The choice of reducing agent can be optimized based on substrate structure and desired reaction conditions. For substrates containing additional reducible functionalities, selective reduction can be achieved through careful choice of reagent and reaction conditions.

Eschweiler–Clark Methylation Strategies

The Eschweiler–Clark reaction provides a powerful methodology for the introduction of dimethylamino functionality through reductive methylation of primary or secondary amines. This approach is particularly valuable for the synthesis of trans-2-(dimethylamino)cyclohexanol from corresponding aminocyclohexanol precursors.

The reaction employs formaldehyde and formic acid as the methylating system, with formic acid serving both as a reducing agent and reaction medium. The mechanism proceeds through formation of an iminium ion intermediate, which undergoes reduction by formate to yield the N-methylated product. For primary amines, the process occurs twice to afford tertiary dimethylamino products.

Key advantages of the Eschweiler–Clark methodology include its high selectivity for amine methylation and tolerance to a wide range of functional groups. The reaction conditions are relatively mild, typically requiring only heating in aqueous formic acid with formaldehyde. This makes the methodology particularly attractive for late-stage functionalization in complex synthetic sequences.

Optimization of reaction conditions has revealed that the ratio of formaldehyde to formic acid significantly influences both reaction rate and selectivity. Excess formaldehyde promotes rapid iminium formation, while sufficient formic acid ensures complete reduction of intermediates. Temperature control is crucial to prevent over-methylation or decomposition of sensitive substrates.

Recent developments in mechanochemical Eschweiler–Clark reactions have demonstrated improved efficiency under solvent-free ball milling conditions, offering enhanced sustainability and reduced environmental impact. These innovations expand the synthetic utility of this classical transformation while addressing modern green chemistry requirements.

Stereoselective Synthesis Strategies

Catalyst-Controlled Stereoselective Methods

Catalyst-controlled stereoselective synthesis represents a sophisticated approach to accessing enantiomerically pure trans-2-(dimethylamino)cyclohexanol through asymmetric catalysis. This methodology relies on chiral catalysts to control the absolute stereochemistry of newly formed stereocenters during bond-forming reactions.

Asymmetric hydrogenation using chiral iridium catalysts has emerged as a particularly powerful strategy for stereoselective cyclohexanol synthesis. Research has demonstrated that iridium complexes bearing chiral phosphine or nitrogen-containing ligands can achieve excellent enantioselectivities in the reduction of prochiral ketones. The stereochemical outcome is determined by the chiral environment created by the catalyst, which preferentially binds one face of the substrate over the other.

The development of cyclohexane-backbone iridium complexes derived from quinoline has shown particular promise for asymmetric hydrogenation applications. These catalysts combine the favorable coordination properties of quinoline nitrogen donors with the conformational rigidity of the cyclohexane framework to create highly effective chiral environments. Optimization of the substitution pattern on both the quinoline ring and cyclohexane backbone has led to catalysts capable of achieving up to 94% enantiomeric excess in model hydrogenation reactions.

Chiral cyclometalated iridium complexes offer an alternative approach through asymmetric transfer hydrogenation reactions. These catalysts utilize formic acid as a hydrogen source, enabling reductive transformations under mild conditions without requiring high-pressure hydrogen gas. The methodology has been successfully applied to the asymmetric reduction of ketones and reductive amination reactions, achieving enantioselectivities up to 77% for challenging substrates.

The design of effective chiral catalysts requires careful consideration of both electronic and steric factors. Computational studies have revealed that the stereoselectivity arises from differential stabilization of diastereomeric transition states through non-covalent interactions between catalyst and substrate. Understanding these interactions enables rational catalyst design and optimization of reaction conditions.

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity leverages the inherent conformational preferences and steric bias of molecular frameworks to direct the stereochemical outcome of chemical transformations. This approach is particularly relevant for trans-2-(dimethylamino)cyclohexanol synthesis, where the cyclohexane ring system provides a well-defined conformational scaffold.

The conformational preferences of cyclohexane derivatives play a crucial role in determining stereochemical outcomes. Substituents on the cyclohexane ring strongly prefer equatorial orientations to minimize 1,3-diaxial interactions, creating predictable steric environments that influence the approach of reagents. This inherent bias can be exploited to achieve high levels of stereocontrol in synthetic transformations.

Computational studies of cyclohexane conformational preferences have provided quantitative insights into the energetic factors governing stereoselectivity. High-level CCSD(T) calculations reveal that the equatorial preference of substituents varies significantly depending on their electronic nature and steric bulk. These insights enable prediction of stereochemical outcomes and optimization of synthetic strategies.

The stereochemical outcome of nucleophilic additions to cyclohexanone derivatives is strongly influenced by conformational factors. The preferred chair conformation of the substrate determines the accessible approach trajectories for nucleophiles, with axial approach typically favored due to reduced steric hindrance. This intrinsic selectivity can be enhanced through appropriate choice of reaction conditions and auxiliary groups.

Steric interactions between substituents play a crucial role in determining the stereochemical outcome of transformations involving disubstituted cyclohexanes. The relative size and positioning of substituents creates differential steric environments that favor specific stereoisomers. Understanding these interactions enables rational design of synthetic strategies that exploit substrate-controlled selectivity.

Asymmetric Synthesis Approaches

Asymmetric synthesis approaches encompass a range of methodologies designed to access enantiomerically enriched trans-2-(dimethylamino)cyclohexanol through enantioselective transformations or chiral resolution techniques. These strategies are essential for pharmaceutical applications where stereochemical purity is crucial for biological activity.

Chiral resolution using mandelic acid derivatives represents a classical approach to accessing enantiomerically pure aminocyclohexanol compounds. This methodology exploits differential solubility of diastereomeric salts to achieve separation of enantiomers. The process typically involves formation of diastereomeric salts through reaction with chiral acids, followed by selective crystallization and subsequent salt cleavage to regenerate the desired enantiomer.

Asymmetric hydrogenation approaches have demonstrated exceptional promise for the enantioselective synthesis of cyclohexanol derivatives. Catalytic systems based on chiral rhodium, ruthenium, and iridium complexes can achieve high levels of enantioselectivity in the reduction of prochiral ketones and imines. The methodology benefits from mild reaction conditions, high functional group tolerance, and excellent scalability for industrial applications.

Dynamic kinetic resolution strategies offer an elegant approach to asymmetric synthesis by combining racemization of the substrate with enantioselective transformation of one enantiomer. This methodology enables access to enantiomerically pure products from racemic starting materials without the theoretical 50% yield limitation of classical resolution. The approach requires careful optimization of racemization and resolution rates to achieve maximum efficiency.

Asymmetric transfer hydrogenation using chiral catalysts provides an alternative to high-pressure hydrogenation methods. These reactions typically employ formic acid or isopropanol as hydrogen donors, enabling reductive transformations under mild conditions. The methodology has been successfully applied to both ketone reduction and reductive amination reactions, achieving good to excellent enantioselectivities.

Modern Synthetic Innovations

Iridium-Catalyzed Methodologies

Iridium-catalyzed methodologies represent the forefront of modern synthetic chemistry for trans-2-(dimethylamino)cyclohexanol synthesis, offering unprecedented levels of selectivity and efficiency through sophisticated catalyst design and reaction optimization.

The development of piano-stool iridium hydride complexes has revolutionized visible-light-driven hydrogenation chemistry. These catalysts demonstrate exceptional activity for blue-light-driven hydrogenation of organic substrates, achieving turnover frequencies exceeding 32,000 mol H₂ mol Pt⁻¹ h⁻¹ under mild conditions. The methodology enables contra-thermodynamic transformations that are otherwise difficult to achieve through conventional thermal activation.

Mechanistic investigations have revealed that photoexcited iridium catalysts operate through unique metal-to-ligand charge transfer (MLCT) excited states that facilitate hydrogen atom transfer processes. The long-lived triplet excited states enable efficient energy transfer to substrates, initiating radical-mediated transformations under remarkably mild conditions. This photochemical activation provides access to reaction pathways that are thermally inaccessible.

Bifunctional iridium catalysts incorporating tethered amine donors have demonstrated exceptional performance in ketone hydrogenation reactions. These systems operate through alcohol-assisted outer-sphere mechanisms that enable highly efficient hydrogen transfer under relatively mild conditions. The methodology achieves turnover frequencies up to 416 h⁻¹ for challenging substrates while maintaining excellent functional group tolerance.

The design of iridium catalysts with enhanced activity and selectivity continues to advance through systematic ligand optimization and mechanistic understanding. Computational studies have provided insights into the electronic factors governing catalyst performance, enabling rational design of improved systems. These developments are driving continued improvements in both efficiency and substrate scope.

Hydrogen Borrowing Catalysis

Hydrogen borrowing catalysis has emerged as a transformative methodology for sustainable organic synthesis, enabling direct alkylation reactions using readily available alcohols as alkylating agents. This approach is particularly valuable for trans-2-(dimethylamino)cyclohexanol synthesis through C-N bond formation reactions.

The borrowing hydrogen mechanism operates through a three-step sequence involving alcohol dehydrogenation, condensation with nucleophilic partners, and hydrogenation of the resulting intermediate. This process is catalyzed by transition metal complexes that can mediate both oxidative and reductive transformations, typically based on ruthenium, iridium, or palladium centers.

Recent developments in hydrogen borrowing methodology have achieved remarkable improvements in functional group tolerance and reaction conditions. Modern catalyst systems can operate at room temperature with substoichiometric base loadings, representing a significant advance over earlier high-temperature protocols. These improvements enable application to complex, multifunctional substrates that are incompatible with harsh reaction conditions.

Asymmetric hydrogen borrowing represents a particularly exciting frontier, with chiral iridium catalysts enabling enantioselective cyclohexane synthesis from readily available starting materials. The methodology combines the sustainability advantages of hydrogen borrowing with the stereochemical control essential for pharmaceutical applications. Enantiomeric excesses exceeding 90% have been achieved for model cyclohexane synthesis reactions.

The scalability and sustainability advantages of hydrogen borrowing make it particularly attractive for industrial applications. The methodology generates only water as a stoichiometric byproduct, significantly reducing waste streams compared to traditional alkylation chemistry. These environmental benefits, combined with improved efficiency, are driving increased adoption in pharmaceutical manufacturing.

Flow Chemistry Applications

Flow chemistry applications represent a paradigm shift in synthetic methodology, offering unprecedented control over reaction parameters and enabling continuous manufacturing processes. This technology is particularly valuable for trans-2-(dimethylamino)cyclohexanol synthesis, where precise control over reaction conditions is essential for achieving high selectivity.

Continuous flow synthesis enables dramatic improvements in reaction efficiency through enhanced heat and mass transfer characteristics. The high surface-to-volume ratio in microreactor systems facilitates rapid equilibration of reaction mixtures, enabling reactions to be conducted under more aggressive conditions while maintaining excellent selectivity. This enhanced mixing and heat transfer translates to significant improvements in both reaction rate and product quality.

The implementation of multi-step flow sequences enables telescoped synthesis of complex targets without intermediate isolation. For cyclohexanol synthesis, this approach has demonstrated the ability to combine multiple transformations in a single continuous process, achieving overall yields and throughputs that significantly exceed batch methodologies. The elimination of intermediate purification steps reduces both time and waste generation.

Temperature control in flow systems offers precision that is difficult to achieve in batch reactors. The rapid heat transfer in microchannels enables precise temperature programming and rapid heating/cooling cycles that can dramatically improve reaction selectivity. This control is particularly valuable for temperature-sensitive transformations and reactions requiring rapid quenching.

The integration of real-time monitoring and automated feedback control enables adaptive optimization of flow processes. In-line analytical techniques can provide continuous monitoring of conversion and selectivity, enabling dynamic adjustment of reaction parameters to maintain optimal performance. This capability represents a significant advance toward fully automated synthetic chemistry.

Industrial Scale-Up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of trans-2-(dimethylamino)cyclohexanol presents numerous technical challenges that must be systematically addressed to ensure successful commercialization. These considerations encompass process safety, economic viability, environmental impact, and regulatory compliance.

Heat management represents one of the most critical challenges in industrial scale-up, particularly for exothermic transformations common in organometallic chemistry and reduction reactions. Industrial reactors must incorporate sophisticated heat exchange systems to prevent hot spot formation and maintain uniform temperature profiles. Enhanced heat exchanger designs and advanced temperature monitoring systems enable maintenance of reaction selectivity at production scale while ensuring operator safety.

Catalyst stability and lifetime are crucial economic factors that significantly impact the viability of industrial processes. Catalyst deactivation mechanisms that are negligible at laboratory scale can become economically prohibitive when scaled to industrial volumes. Research into catalyst stabilization strategies, including the development of immobilized catalyst systems and regeneration protocols, is essential for commercial viability.

Environmental considerations play an increasingly important role in industrial process design, with regulatory requirements demanding minimization of waste generation and environmental impact. Green chemistry principles, including atom economy optimization and solvent selection, are now integral to process development. The implementation of recycling strategies for solvents and catalysts can significantly reduce both environmental impact and operating costs.

Quality control and consistency represent major challenges when scaling from batch to continuous production. Industrial processes must implement robust analytical monitoring systems to ensure batch-to-batch consistency and product quality. Real-time monitoring technologies enable rapid detection and correction of process deviations, maintaining product quality while minimizing waste generation.

Cost optimization requires careful analysis of raw material costs, energy consumption, and capital equipment requirements. Process intensification strategies, including the implementation of continuous flow technology and advanced separation techniques, can significantly reduce both capital and operating costs. The development of more efficient catalytic systems and reaction conditions directly impacts the economic viability of industrial processes.

Safety considerations become paramount at industrial scale, with comprehensive risk assessments required for all process operations. The handling of reactive intermediates, high-pressure systems, and toxic materials requires specialized equipment and training protocols. Automated systems and process controls can significantly enhance safety while reducing labor requirements.

Regulatory compliance represents a complex challenge for pharmaceutical intermediates, requiring comprehensive documentation of process development and validation. Quality by design principles are increasingly required by regulatory agencies, demanding thorough understanding and control of all process parameters that impact product quality. This regulatory environment drives the need for robust process development and comprehensive analytical characterization.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

30727-29-8

Dates

Explore Compound Types